O-(3-Bromobenzyl)hydroxylamine hydrochloride
Overview
Description
O-(3-Bromobenzyl)hydroxylamine hydrochloride is an organic compound with the chemical formula C7H9BrClNO . It is a white crystalline powder and its molecular weight is 238.51 g/mol .
Synthesis Analysis
The synthesis of O-(3-Bromobenzyl)hydroxylamine hydrochloride involves several steps. One method involves the use of sodium acetate in methanol at 20℃ for 24 hours . Another method involves heating with pyridine . More complex multi-step reactions have also been reported .Molecular Structure Analysis
The molecular structure of O-(3-Bromobenzyl)hydroxylamine hydrochloride consists of a hydroxylamine group (-NH2OH) attached to a 3-bromobenzyl group .Chemical Reactions Analysis
O-(3-Bromobenzyl)hydroxylamine hydrochloride can participate in various chemical reactions. For instance, it can react with sodium acetate in methanol at 20℃ for 24 hours . It can also undergo reactions with pyridine under heating conditions .Physical And Chemical Properties Analysis
O-(3-Bromobenzyl)hydroxylamine hydrochloride is a white crystalline powder . Its melting point is between 163-166 ℃ . The compound’s molecular weight is 238.51 g/mol .Scientific Research Applications
Analytical Chemistry and Derivatization
O-(3-Bromobenzyl)hydroxylamine hydrochloride has been employed in the field of analytical chemistry. For instance, its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, have been used for derivatizing keto steroids to facilitate their analysis via electron-capture gas-liquid chromatography (GLC) (Youngdale, 1976).
Biochemistry: Enzyme Inhibition Studies
In biochemical research, hydroxylamine derivatives, including those related to O-(3-Bromobenzyl)hydroxylamine hydrochloride, have been used as competitive inhibitors in enzyme studies. Notably, they have been observed to inhibit histidine decarboxylase, with the inhibition ascribed to competition between the oxyamino group of the inhibitor and the amino group of the substrate (Leinweber, 1968).
Environmental Chemistry
The compound's derivatives have been applied in environmental chemistry. Specifically, O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride was used in a study focusing on the photo-oxidation of furan and its derivatives, demonstrating its utility in examining environmental implications of such processes (Alvarez et al., 2009).
Pharmaceutical Chemistry
In pharmaceutical chemistry, related hydroxylamine compounds have been utilized as intermediates in the synthesis of various drugs, including HIV protease inhibitors. This application highlights the versatility of these compounds in synthesizing key pharmaceutical ingredients (Beaulieu & Wernic, 1996).
Medicinal Chemistry
O-(3-Bromobenzyl)hydroxylamine hydrochloride and its analogs have been instrumental in medicinal chemistry. For instance, they have been used in the synthesis of compounds screened for antitubercular and antimicrobial activities, indicating their potential in developing new therapeutic agents (Popat et al., 2004).
Photobiology
In photobiology, derivatives of O-(3-Bromobenzyl)hydroxylamine hydrochloride have been used to study photoinduced reactions in bacteriorhodopsin-based media, offering insights into potential applications in optical processing and recording materials (Dyukova & Druzhko, 2010).
Safety And Hazards
properties
IUPAC Name |
O-[(3-bromophenyl)methyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGPSYLXKUYNEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590294 | |
Record name | O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(3-Bromobenzyl)hydroxylamine hydrochloride | |
CAS RN |
159023-41-3 | |
Record name | O-[(3-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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